molecular formula C22H21N3O3 B12119013 N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide

Cat. No.: B12119013
M. Wt: 375.4 g/mol
InChI Key: HUUGNZZBQUURIV-UHFFFAOYSA-N
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Description

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a furan ring, and an isopropyl-substituted phenyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The furan-2-carboxamide moiety can be introduced through a coupling reaction with furan-2-carboxylic acid or its derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups. Common reagents and conditions for these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Quinazolinone derivatives are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the furan ring may interact with other cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide can be compared with other quinazolinone derivatives, such as:

  • N-{5-oxo-7-[4-(methyl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide
  • N-{5-oxo-7-[4-(ethyl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide These compounds share a similar core structure but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the isopropyl group in this compound may enhance its lipophilicity and interaction with hydrophobic pockets in target proteins, making it unique among its analogs.

Biological Activity

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide (CAS: 878976-95-5) is a complex organic compound known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC26H27N3O2
Molecular Weight413.5 g/mol
IUPAC NameN-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]-3-phenylpropanamide
InChI KeyDCEVQCFEFUGFRK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde followed by cyclization and functionalization to introduce desired substituents .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, the compound exhibited structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. The viability of these cells was reduced to 64% and 61% upon treatment with specific derivatives containing 4-chlorophenyl and 4-bromophenyl substitutions .

Case Study:
In a comparative study involving multiple compounds derived from similar scaffolds, N-{5-oxo...} showed a notable IC50 value against A549 cells at approximately 6.75 ± 0.19 µM . This indicates a promising therapeutic index for further development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated selectivity against multidrug-resistant strains of Staphylococcus aureus, showcasing potential as a therapeutic agent against infections that are difficult to treat due to antibiotic resistance .

Data Table: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The mechanism by which N-{5-oxo...} exerts its biological effects involves the inhibition of specific enzymes and proteins that are crucial for cell proliferation and survival. This action is particularly relevant in cancer therapy where targeting proliferative pathways can lead to decreased tumor growth .

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H21N3O3/c1-13(2)14-5-7-15(8-6-14)16-10-18-17(19(26)11-16)12-23-22(24-18)25-21(27)20-4-3-9-28-20/h3-9,12-13,16H,10-11H2,1-2H3,(H,23,24,25,27)

InChI Key

HUUGNZZBQUURIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CO4

Origin of Product

United States

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